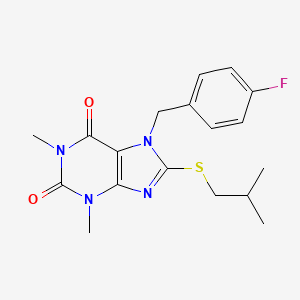

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-(4-Fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione with substitutions at positions 7 and 8. The core structure resembles caffeine and theophylline but incorporates a 4-fluorobenzyl group at position 7 and an isobutylthio (sulfur-containing) moiety at position 9. These modifications aim to enhance receptor selectivity and physicochemical properties.

Properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2S/c1-11(2)10-26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZFWIFVFZIAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 4-fluorobenzyl bromide and isobutylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzyl Derivatives

- 7-(2-Chlorobenzyl)-8-(isobutylsulfanyl)-1,3-dimethylpurine-2,6-dione: Substitution with a 2-chlorobenzyl group increases steric hindrance compared to the 4-fluorobenzyl analog. This compound shows similar synthetic routes but may exhibit altered binding to adenosine or serotonin receptors due to chlorine’s larger atomic radius and lower electronegativity .

- 7-(3-Chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethylpurine-2,6-dione : Dual halogenation (Cl and F) enhances hydrophobicity and may improve blood-brain barrier penetration, though receptor affinity data are pending .

Non-Halogenated Alkyl/Aryl Groups

- 7-Allyl-8-(isobutylthio)-1,3-dimethylpurine-2,6-dione : The allyl group reduces aromatic interactions, likely diminishing binding to benzyl-sensitive targets like 5-HT1A receptors. This compound serves as a precursor for further functionalization .

Structural Modifications at Position 8

Sulfur-Containing Substituents

- 8-(Isobutylthio) vs. 8-(Methylsulfonyl) : Sulfonyl groups (e.g., in compound 34 ) increase polarity and hydrogen-bonding capacity, favoring interactions with kinases like MLKL. Thioethers (e.g., target compound) may offer better metabolic stability due to resistance to oxidation .

- 8-(Ethylsulfonyl)-1,3,7-trimethylpurine-2,6-dione (23) : Exhibits potent necroptosis inhibition (IC50 = 0.3 µM) by targeting MLKL, highlighting the role of sulfonyl groups in kinase binding .

Oxygen-Containing Substituents

- 8-(6-Methylpyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione (3j): Lacks CNS stimulation but retains analgesic effects, suggesting that oxygen-based substituents at position 8 selectively modulate adenosine receptor subtypes (e.g., A2A over A1) .

- 8-Alkoxy Derivatives (e.g., 8-methoxybenzyl) : Serve as 5-HT1A agonists (Ki = 15 nM), indicating that alkoxy groups favor serotonin receptor binding over dopamine receptors .

Physicochemical and Pharmacokinetic Properties

Receptor Binding and Selectivity

- Adenosine Receptors: Fluorine at position 7 may enhance A2A affinity due to dipole interactions, while isobutylthio at position 8 could reduce A1 binding compared to caffeine derivatives .

- Serotonin Receptors : Thioethers at position 8 (e.g., target compound) show lower 5-HT1A agonism than alkoxy analogs, suggesting steric hindrance from sulfur .

- Kinase Targets : Sulfonyl-substituted purine diones (e.g., 23 , 24 ) demonstrate kinase inhibition, whereas thioethers like the target compound may prioritize metabolic stability over kinase affinity .

Biological Activity

7-(4-Fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C22H22FN5O2

- Molecular Weight : 407.44 g/mol

- CAS Number : Specific CAS number not provided but can be referenced in chemical databases.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the fluorobenzyl and isobutylthio groups enhances its ability to modulate enzyme activities and receptor interactions.

Potential Mechanisms Include:

- Inhibition of Phosphodiesterase : Similar compounds have shown phosphodiesterase inhibitory activity, leading to increased intracellular cyclic AMP levels, which can affect numerous signaling pathways.

- Antagonism of Adenosine Receptors : The purine structure suggests potential interaction with adenosine receptors, which play a role in various physiological processes including inflammation and immune responses.

Antitumor Activity

Recent studies have indicated that purine derivatives exhibit significant antitumor properties. For instance:

- Case Study : A study on structurally related compounds demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The introduction of the 4-fluorobenzyl group may enhance lipophilicity and cellular uptake, potentially increasing efficacy.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested:

- Research Findings : Inflammation models indicate that similar purines can reduce pro-inflammatory cytokine production (e.g., TNF-alpha, IL-6), suggesting a possible role in treating inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that purine derivatives may possess neuroprotective effects:

- Mechanism : By modulating adenosine receptors, these compounds may help in neuroprotection against excitotoxicity and oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against MCF-7 | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Toxicological Profile

Understanding the safety profile of 7-(4-fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-1H-purine is essential for therapeutic applications. Preliminary toxicology studies indicate:

Q & A

Q. What are the common synthetic strategies for preparing purine-dione derivatives with fluorobenzyl and thioether substituents?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React a xanthine scaffold (e.g., 1,3-dimethylxanthine) with a halogenated intermediate (e.g., 4-fluorobenzyl bromide) under basic conditions (e.g., NaH/DMF) to introduce the 4-fluorobenzyl group at the N7 position .

- Step 2: Introduce the isobutylthio group via thiol-alkylation using isobutylthiol and a deprotonating agent (e.g., KCO) in anhydrous THF at 60°C for 12 hours .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How are intermediates and final products characterized in purine-dione synthesis?

Answer: Key characterization methods include:

- FTIR: Peaks at ~1697 cm (C=O stretching) and ~744 cm (C-Cl/C-F stretching) confirm functional groups .

- NMR: H NMR distinguishes methyl groups (δ 3.2–3.5 ppm) and aromatic protons (δ 7.1–7.4 ppm for fluorobenzyl). F NMR detects fluorine environments (δ -110 to -115 ppm) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 393 [M+H]) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the 8-(isobutylthio) substituent?

Answer:

- Solvent Effects: Anhydrous THF or DCM minimizes side reactions compared to polar solvents .

- Catalyst Screening: Triethylamine (TEA) enhances thiol nucleophilicity, while metal catalysts (e.g., CuI) may accelerate coupling .

- Temperature/Time: Prolonged reaction times (12–24 hours) at 60°C improve conversion rates (Table 1).

Table 1: Optimization of Thiol-Alkylation

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 60°C, 12 h | 78 | 95 | |

| DCM, RT, 24 h | 65 | 88 | |

| THF, TEA, 60°C, 18 h | 82 | 97 |

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) affect physicochemical properties?

Answer:

- Lipophilicity: Fluorobenzyl increases logP compared to chlorobenzyl (e.g., +0.3–0.5 units) due to reduced polarity .

- Crystal Packing: Fluorine participates in C–F⋯F interactions (distance: 3.45 Å), stabilizing the lattice and raising melting points .

- Solubility: Isobutylthio groups reduce aqueous solubility (e.g., <0.1 mg/mL in PBS) but enhance membrane permeability .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:

Q. What computational methods are suitable for predicting binding interactions of this compound?

Answer:

- Docking Studies: Use AutoDock Vina with protein targets (e.g., adenosine receptors) to model binding poses. Focus on hydrogen bonds between the dione moiety and conserved residues (e.g., Asn253 in AR) .

- MD Simulations: AMBER or GROMACS simulate stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD (<2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds report varying yields (e.g., 65% vs. 82%)?

Answer: Discrepancies arise from:

- Impurity Profiles: Side products (e.g., disulfides from thiol oxidation) reduce isolated yields. Use antioxidants (e.g., BHT) or inert atmospheres to mitigate .

- Scale Effects: Milligram-scale reactions often report higher yields than gram-scale due to better heat/mass transfer .

Q. How to address inconsistencies in FTIR spectra for carbonyl stretches?

Answer:

- Sample Preparation: Solid-state vs. solution spectra differ due to polymorphism. Use KBr pellets for consistency .

- Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorobenzyl) shift C=O stretches to higher wavenumbers (1700–1720 cm) compared to alkyl derivatives .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.